molecular formula C7H9NO2S B12883630 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone

1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone

Cat. No.: B12883630
M. Wt: 171.22 g/mol
InChI Key: NXMILFQAXGQWJK-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2S. It belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of an isoxazole ring substituted with a methylthio group and an ethanone moiety.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

1-(5-methyl-3-methylsulfanyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-8-7(6)11-3/h1-3H3

InChI Key

NXMILFQAXGQWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)SC)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-(methylthio)-2-butanone with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone, a compound with the molecular formula C6H7NO2, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The synthesis of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone typically involves multi-step organic reactions. The compound can be derived from the reaction of 5-methylisoxazole with appropriate acylating agents under controlled conditions. Various methods have been reported, including the use of aromatic amines and acrylic acid.

Anticholinesterase Activity

Recent studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. For instance, derivatives similar to 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone exhibited significant AChE inhibition with IC50 values around 29.46 µM, indicating a competitive inhibition pattern . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can significantly inhibit pro-inflammatory cytokines and mediators, demonstrating a mechanism that may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, related compounds have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

The biological activity of 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone is attributed to its interaction with various molecular targets. The compound acts as a dipolarophile in (3 + 2) cycloaddition reactions, facilitating the formation of stable complexes with target enzymes. Additionally, molecular docking studies suggest that it forms hydrogen bonds with key amino acids in the active sites of AChE and COX enzymes, enhancing its inhibitory potency.

Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of isoxazole derivatives, including 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone, on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, suggesting that this compound may offer protective benefits against neurodegeneration.

Study 2: In Vivo Anti-inflammatory Evaluation

In vivo models of carrageenan-induced paw edema were utilized to assess anti-inflammatory activity. The compound demonstrated a notable reduction in edema formation, supporting its potential as an effective anti-inflammatory agent. The observed activity was quantitatively compared to standard treatments, showing promising results .

Toxicity and Safety Profile

Toxicity assessments indicate that 1-(5-Methyl-3-(methylthio)isoxazol-4-yl)ethanone exhibits low toxicity profiles across various assays. Predicted side effects such as hepatotoxicity and mutagenicity are minimal, making it a candidate for further development in therapeutic applications .

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